molecular formula C27H23N3O4S B2436763 N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide CAS No. 902556-70-1

N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide

Cat. No.: B2436763
CAS No.: 902556-70-1
M. Wt: 485.56
InChI Key: BMIIZTQRKYIQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

Compounds with complex structures, such as the one described, often undergo synthesis and spectral analysis to determine their structural and electronic characteristics. For instance, Gomaa (2011) conducted a study on the synthesis and spectral analysis of dibenzo[d,f][1,3]diazepin-5-yl-benzoquinones, showcasing the methodologies applicable for understanding the properties of similar intricate molecules (Gomaa, 2011).

Molecular Docking and Crystal Structure Analysis

Kalita and Baruah (2010) explored different spatial orientations of amide derivatives on anion coordination, highlighting the importance of molecular geometry in the self-assembly and interaction with ions. Such studies are crucial for compounds with potential applications in catalysis or molecular recognition (Kalita & Baruah, 2010).

Key Intermediate for Antibiotics Production

Research by Cainelli, Galletti, and Giacomini (1998) on the practical synthesis of a key intermediate for β-lactam antibiotics production illustrates how specific chemical entities serve as crucial precursors in the pharmaceutical industry. This highlights the potential of complex molecules in drug synthesis and development (Cainelli et al., 1998).

Metabolism and Environmental Fate

Studies on the metabolism of related compounds, such as chloroacetamide herbicides, provide insights into the environmental fate and biological interactions of chemical entities. Coleman et al. (2000) discussed the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, which can be analogous to understanding how complex molecules degrade or transform in biological systems (Coleman et al., 2000).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) synthesized compounds for antimicrobial and antioxidant studies, demonstrating the potential therapeutic applications of complex molecules. Such research underscores the significance of structural complexity in developing new pharmacological agents (Raghavendra et al., 2016).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.02,7]tridecan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-3-17-8-10-18(11-9-17)28-23(31)16-29-24-21-6-4-5-7-22(21)35-25(24)26(32)30(27(29)33)19-12-14-20(34-2)15-13-19/h8-15,21-22,24-25H,3-7,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPLUOPQGGCTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3C4CCCCC4SC3C(=O)N(C2=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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